3-(2-Chloro-3-methylimidazol-4-yl)oxolan-3-ol
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Overview
Description
3-(2-Chloro-3-methylimidazol-4-yl)oxolan-3-ol is a chemical compound with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 g/mol. This compound features an imidazole ring substituted with a chlorine atom and a methyl group, along with an oxolane ring. It is a member of the imidazole family, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 3-(2-chloro-3-methylimidazol-4-yl)oxolan-3-ol, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to a variety of biological effects .
Biochemical Pathways
Imidazole derivatives are known to impact a wide range of pathways, leading to their diverse biological activities .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular levels .
Action Environment
Such factors could potentially impact the effectiveness of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-3-methylimidazole with an appropriate oxolane precursor under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-methylimidazol-4-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
3-(2-Chloro-3-methylimidazol-4-yl)oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s imidazole ring is known for its biological activity, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylimidazole: Lacks the oxolane ring but shares the imidazole core structure.
3-Methylimidazole: Similar imidazole ring but without the chlorine substitution.
2-Chloroimidazole: Contains the chlorine substitution but lacks the methyl group and oxolane ring.
Uniqueness
3-(2-Chloro-3-methylimidazol-4-yl)oxolan-3-ol is unique due to the presence of both the chlorine-substituted imidazole ring and the oxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(2-chloro-3-methylimidazol-4-yl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-11-6(4-10-7(11)9)8(12)2-3-13-5-8/h4,12H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIZVTFNRLAFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Cl)C2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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